molecular formula C20H17N3O2S2 B2377589 3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-01-2

3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2377589
CAS No.: 912624-01-2
M. Wt: 395.5
InChI Key: LOYAQLCIESPDAZ-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazolo[5,4-b]pyridine ring, a benzenesulfonamide group, and two methyl groups. These functional groups suggest that this compound may have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might participate in acid-base reactions, and the thiazolo[5,4-b]pyridine ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonamide might make it somewhat soluble in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide derivatives have demonstrated potential in photodynamic therapy (PDT) for cancer treatment. A study highlighted the use of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for PDT. These compounds exhibited strong fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers used in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Properties

Synthesis for Anticancer and Antimicrobial Applications

The synthesis and characterization of benzenesulfonamide derivatives have been extensively researched for their potential anticancer and antimicrobial applications. A particular study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing promising results in terms of anticancer activity against human tumor cell lines without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Chemical Synthesis and Pharmacokinetics

Chemical Synthesis and Characterization

Research on the chemical synthesis and characterization of benzenesulfonamide derivatives provides valuable insights into their structural and functional properties. Studies have focused on the synthesis, structural characterization, and potential applications of these compounds in various medical and industrial contexts. For instance, one study synthesized and characterized N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides and investigated their conformational differences. Such research is crucial for understanding the molecular structure and potential applications of these compounds (Borges et al., 2014).

Innovative Applications and Further Research

Novel Applications and Future Prospects

The versatility of this compound derivatives is evident in various innovative applications. Studies have explored their use in UV protection, antimicrobial treatments for cotton fabrics, and as components in the synthesis of complex chemical structures. These applications demonstrate the multifaceted nature of these compounds and highlight the potential for future research and development in diverse fields (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This might include developing efficient synthetic methods, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

3-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13-5-3-6-16(11-13)27(24,25)23-17-9-8-15(12-14(17)2)19-22-18-7-4-10-21-20(18)26-19/h3-12,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYAQLCIESPDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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